molecular formula C14H15N5 B11110794 N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B11110794
M. Wt: 253.30 g/mol
InChI Key: ZKNPZMRWHHNEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a benzyl group attached to the nitrogen atom and an ethyl group attached to the carbon atom.

Preparation Methods

The synthesis of N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of a hydrazine derivative with a dicarbonyl compound. Industrial production methods may involve the use of microwave-assisted synthesis to increase yield and reduce reaction time .

Chemical Reactions Analysis

N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of benzyl and ethyl groups, which contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H15N5/c1-2-13-16-17-14-9-8-12(18-19(13)14)15-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,18)

InChI Key

ZKNPZMRWHHNEPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.